molecular formula C21H28N2O5 B5222818 ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate

ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate

カタログ番号 B5222818
分子量: 388.5 g/mol
InChIキー: KFMDHVMNSNWZFS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate, also known as CR845, is a novel kappa opioid receptor agonist that has been developed for the treatment of acute and chronic pain. This compound has shown promising results in preclinical and clinical studies, and it has the potential to be a safer and more effective alternative to traditional opioid analgesics.

作用機序

Ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate is a selective kappa opioid receptor agonist, which means that it activates the kappa opioid receptor in the brain and spinal cord. Activation of this receptor produces analgesic effects by inhibiting the release of neurotransmitters that transmit pain signals. In addition, ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate has been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Biochemical and Physiological Effects:
ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate has been shown to produce analgesic effects in animal models of acute and chronic pain, including models of inflammatory pain, neuropathic pain, and cancer pain. In addition, the compound has been shown to reduce itching in animal models of pruritus. ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate has also been shown to have anti-inflammatory effects in vitro and in vivo, suggesting that it may have potential therapeutic applications beyond pain management.

実験室実験の利点と制限

One advantage of ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate as a research tool is its selectivity for the kappa opioid receptor, which allows for more precise investigation of the role of this receptor in pain and other physiological processes. In addition, ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate has shown a favorable safety profile in clinical trials, with few reported adverse effects. However, one limitation of ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate is its relatively short half-life, which may limit its usefulness in certain experimental settings.

将来の方向性

There are several potential future directions for research on ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate. One area of interest is the development of novel formulations or delivery methods that could extend the compound's half-life and improve its efficacy. Another potential direction is the investigation of ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate's effects on other physiological processes beyond pain and inflammation, such as mood and addiction. Finally, further research is needed to fully understand the safety and efficacy of ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate in different patient populations and clinical settings.

合成法

The synthesis of ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate involves several steps, including the coupling of beta-alanine with 4-hydroxybenzoic acid, the protection of the resulting carboxylic acid with an ethyl ester group, and the coupling of the protected intermediate with 1-(cyclopropylcarbonyl)-4-piperidinol. The final product is obtained by deprotection of the ethyl ester group with acid.

科学的研究の応用

Ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate has been extensively studied in preclinical and clinical settings for its potential use as an analgesic. The compound has been shown to be effective in reducing pain in animal models of acute and chronic pain, as well as in human clinical trials. In addition, ethyl N-(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-beta-alaninate has been investigated for its potential use in the treatment of pruritus (itching), a common side effect of opioid analgesics.

特性

IUPAC Name

ethyl 3-[[4-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxybenzoyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5/c1-2-27-19(24)9-12-22-20(25)15-5-7-17(8-6-15)28-18-10-13-23(14-11-18)21(26)16-3-4-16/h5-8,16,18H,2-4,9-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMDHVMNSNWZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)C1=CC=C(C=C1)OC2CCN(CC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。